molecular formula C14H17N3O4S B6386145 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261902-81-1

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386145
CAS RN: 1261902-81-1
M. Wt: 323.37 g/mol
InChI Key: PIWDTOTVEHQPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine (5-tBSPP) is a unique chemical compound that has a wide range of applications in scientific research. It has been used in various lab experiments and is known for its biochemical and physiological effects.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used as a model compound for the study of drug metabolism and pharmacokinetics. It has also been used to study the structure and function of enzymes involved in drug metabolism. Additionally, 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the development of new drugs and the study of drug-drug interactions.

Mechanism of Action

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of drugs. This inhibition results in decreased drug metabolism, which can lead to increased drug concentrations in the body. Additionally, 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the activity of other enzymes, such as monoamine oxidase and xanthine oxidase, which are involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of applications in scientific research. The main limitation of using 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments is that it is not as potent as some other compounds and may not be as effective in certain experiments.

Future Directions

There are many potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95%. One potential direction is the use of 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug delivery system. Additionally, 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the effects of drugs on the brain and the body. It could also be used to study the mechanisms of drug-drug interactions and the development of new drugs. Finally, 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to study the structure and function of enzymes involved in drug metabolism.

Synthesis Methods

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized by a process known as the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, to form a product with a double bond. The Knoevenagel condensation reaction is then followed by the addition of a sulfonamide group to the double bond. This process results in the formation of 5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine, 95%.

properties

IUPAC Name

N-tert-butyl-3-(2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)17-22(20,21)10-6-4-5-9(7-10)11-8-15-13(19)16-12(11)18/h4-8,17H,1-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWDTOTVEHQPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-t-Butylsulfamoylphenyl)-(2,4)-dihydroxypyrimidine

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